

# The Synthesis of Allyl Alcohol: A Comprehensive Technical Guide

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## Introduction

**Allyl alcohol** (prop-2-en-1-ol), a versatile bifunctional molecule possessing both a hydroxyl group and a carbon-carbon double bond, serves as a crucial intermediate in the synthesis of a wide array of chemical products. Its applications span the production of polymers, resins, plasticizers, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth exploration of the discovery and historical development of **allyl alcohol** synthesis, detailing the core methodologies from laboratory-scale preparations to large-scale industrial manufacturing. Particular emphasis is placed on the experimental protocols and quantitative data associated with the primary synthesis routes.

## Historical Perspective and Discovery

The journey of **allyl alcohol** synthesis began in the mid-19th century. In 1856, French chemist Auguste Cahours and German chemist August Hofmann first reported the synthesis of **allyl alcohol**. Their pioneering work involved the hydrolysis of allyl iodide. This initial discovery laid the groundwork for future investigations into the chemistry of allyl compounds.

The commercial production of **allyl alcohol**, however, did not commence until the development of processes based on readily available feedstocks. The Olin and Shell corporations were instrumental in commercializing the hydrolysis of allyl chloride, a process that became a dominant production method for many years.<sup>[1]</sup> Subsequently, alternative industrial routes were

developed to circumvent the use of chlorine and to improve efficiency and sustainability. These include the isomerization of propylene oxide and the hydrolysis of allyl acetate, the latter being notably advanced by Bayer AG.[2][3] In parallel, laboratory-scale syntheses, particularly those utilizing renewable resources like glycerol, have been refined, offering greener alternatives.

## Major Synthetic Methodologies

The synthesis of **allyl alcohol** can be broadly categorized into industrial-scale processes, primarily derived from propylene, and laboratory-scale preparations, which include methods from renewable feedstocks.

### Industrial Production from Propylene

Propylene is the primary feedstock for the large-scale industrial production of **allyl alcohol** through several distinct pathways.

This traditional method, commercialized by Olin and Shell, involves the reaction of allyl chloride with a base, typically sodium hydroxide.[1]



The process is typically carried out in a continuous reactor system. To achieve high conversion rates and minimize the formation of byproducts such as diallyl ether, the reaction requires careful control of temperature, pressure, and pH.[2]

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Experimental Protocol (Industrial Process Outline): A continuous stream of allyl chloride and a dilute aqueous solution of sodium hydroxide are fed into a preheater and then into a high-pressure reactor.[2] The reactor is typically made of nickel to resist corrosion.[2] The mixture is maintained at a temperature of approximately 150°C and a pressure of 1.3–1.4 MPa.[2] Thorough mixing is crucial to maintain a constant pH.[2] The reaction mixture exiting the reactor is then sent to a stripping column to remove unreacted allyl chloride, which is recycled. The aqueous solution containing **allyl alcohol** is further purified through a series of distillation

columns, including an azeotropic distillation step with diallyl ether as an entrainer to remove water.[2]

This method offers a chlorine-free alternative to the allyl chloride route and has become a widely used commercial process. The reaction involves the catalytic rearrangement of propylene oxide to **allyl alcohol** at high temperatures.

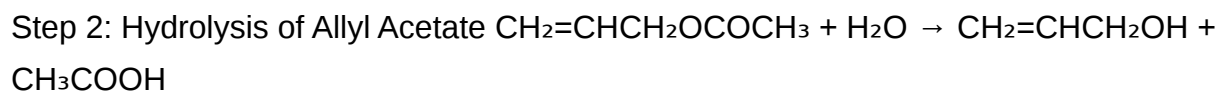
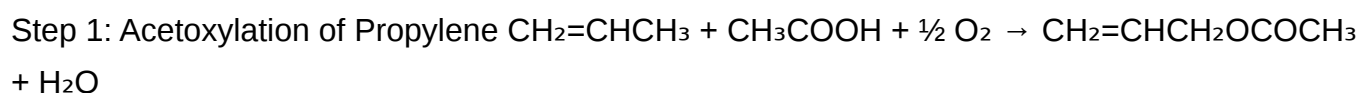


The preferred catalyst for this vapor-phase process is lithium phosphate.[2]

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Experimental Protocol (Industrial Process Outline): Propylene oxide vapor is passed over a fixed-bed catalyst of lithium phosphate.[2] The reaction is conducted at temperatures ranging from 250 to 350°C.[2] The catalyst may be supported on an inert material.[2] The effluent gas from the reactor, containing **allyl alcohol**, unreacted propylene oxide, and byproducts, is cooled and condensed. The liquid product is then subjected to distillation to separate the high-purity **allyl alcohol**. Variations of this process exist, including a liquid-phase process where a finely ground lithium phosphate catalyst is suspended in a high-boiling solvent.[2]

This two-step process, notably developed by Bayer AG, involves the acetoxylation of propylene to form allyl acetate, followed by its hydrolysis to **allyl alcohol**. [2][3] This route also avoids the use of chlorine.



A key advantage of this process is the recycling of the acetic acid produced during the hydrolysis step back to the acetoxylation reactor.[2]

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Experimental Protocol (Industrial Process Outline): In the first stage, a gaseous mixture of propylene, acetic acid, and oxygen is passed over a palladium-based catalyst at temperatures between 50 and 250°C.[4] The resulting allyl acetate is condensed and then fed into a hydrolysis reactor. The hydrolysis is typically catalyzed by an acid cation exchanger (e.g., sulfonated polystyrene) at around 100°C.[2] The product stream from the hydrolysis reactor, containing **allyl alcohol**, acetic acid, and water, is then separated by distillation. The recovered acetic acid is recycled to the first stage.

## Laboratory Synthesis from Glycerol

The synthesis of **allyl alcohol** from glycerol, a byproduct of biodiesel production, represents a sustainable and renewable approach. The most common laboratory methods involve the reaction of glycerol with either formic acid or oxalic acid.[5]

Reaction with Formic Acid (Simplified):  $\text{C}_3\text{H}_5(\text{OH})_3 + \text{HCOOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{CO}_2 + 2\text{H}_2\text{O}$

Experimental Protocol (Laboratory Scale): Apparatus: A round-bottomed flask equipped with a distillation apparatus, a thermometer immersed in the reaction mixture, and a receiving flask. A heating mantle is used for heating.

Procedure (adapted from Organic Syntheses):[5]

- In a 5-liter round-bottomed flask, place 2 kg of glycerol and 700 g of 85% formic acid.[5]
- Connect the flask to a condenser for downward distillation.[5]
- Heat the mixture rapidly. The first distillate should appear within 15 minutes, and the temperature should reach 195°C within 30-45 minutes. Slow heating can lead to charring and reduced yield.[5]
- Collect the distillate that comes over between 195°C and 260°C.[5]
- Allow the reaction flask to cool to 100-125°C and add another 500 g of 85% formic acid.[5]
- Repeat the distillation, collecting the fraction between 195°C and 260°C.[5]

- A third addition of 500 g of formic acid and subsequent distillation can be performed.[5]
- Combine the 195–260°C distillates and treat them with potassium carbonate to salt out the **allyl alcohol** and neutralize any remaining formic acid.[5]
- Distill the separated organic layer, collecting the fraction boiling up to approximately 103°C (or up to 98°C if using a fractionating column).[5] This yields an aqueous solution of **allyl alcohol**.
- For further purification and drying, the aqueous **allyl alcohol** can be subjected to azeotropic distillation with a solvent like carbon tetrachloride or dried with anhydrous potassium carbonate followed by fractional distillation.[5]

## Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis methods of **allyl alcohol**, allowing for a comparative analysis.

Table 1: Industrial Synthesis Methods for **Allyl Alcohol**

| Parameter         | Hydrolysis of Allyl Chloride             | Isomerization of Propylene Oxide                     | Hydrolysis of Allyl Acetate   |
|-------------------|--|--|---|
| Feedstock         | Allyl Chloride                           | Propylene Oxide                                      | Propylene, Acetic Acid, Oxygen  |
| Catalyst          | None (Base-mediated)                     | Lithium Phosphate[2]                                 | Palladium-based (Acetoxylation)[2], Acid Cation Exchanger (Hydrolysis)[2] |
| Temperature       | 150°C[2]                                 | 250–350°C (Vapor Phase)[2], ~280°C (Liquid Phase)[2] | 50–250°C (Acetoxylation)[4], ~100°C (Hydrolysis) [2]                      |
| Pressure          | 1.3–1.4 MPa[2]                           | Atmospheric or slightly elevated                     | Atmospheric or slightly elevated  |
| Yield             | 85–95%[2]                                | ~90% (Overall)[2]                                    | ~90% (Overall)[2]   |
| Selectivity       | ~90% to Allyl Alcohol[6]                 | 92–97%[2]  | High  |
| Key Byproducts    | Diallyl ether (5–10%), Chloropropenes[2] | Propionaldehyde, Acetone                             | Acrolein, Allyl Diacetate[3]  |
| Commercialized by | Olin, Shell[1]                           | LyondellBasell, and others                           | Bayer AG[2]   |

Table 2: Laboratory Synthesis of **Allyl Alcohol** from Glycerol

| Parameter      | Reaction with Formic Acid                       | Reaction with Oxalic Acid |
|----------------|---|---------------------------|
| Feedstock      | Glycerol, Formic Acid                           | Glycerol, Oxalic Acid     |
| Catalyst       | None  | None                      |
| Temperature    | 195–260°C (Distillation)[5]                     | ~220-240°C                |
| Pressure       | Atmospheric                                     | Atmospheric               |
| Yield          | 45–54%[5]                                       | 20–30%[5]                 |
| Key Byproducts | Allyl formate, Acrolein[5]                      | Acrolein[5]               |
| Reference      | Organic Syntheses, Coll. Vol. 1, p.15 (1941)[5] |                           |

## Conclusion

The synthesis of **allyl alcohol** has evolved significantly from its initial discovery in the 19th century. Industrial production has shifted from chlorine-based processes to more efficient and environmentally benign methods based on propylene oxide isomerization and propylene acetoxylation. These processes are characterized by high yields and selectivities, driven by the development of sophisticated catalytic systems. Concurrently, the growing interest in sustainable chemistry has revitalized research into glycerol-based routes, offering a renewable pathway to this important chemical intermediate. The choice of a particular synthetic route depends on various factors, including feedstock availability, economic considerations, and environmental regulations. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, facilitating further innovation in the synthesis and application of **allyl alcohol**.

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